molecular formula C8H13FO B2517545 1-(4-Fluorocyclohexyl)ethan-1-one CAS No. 1554368-43-2

1-(4-Fluorocyclohexyl)ethan-1-one

Cat. No.: B2517545
CAS No.: 1554368-43-2
M. Wt: 144.189
InChI Key: CZCNPUFGNRKHNE-UHFFFAOYSA-N
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Description

1-(4-Fluorocyclohexyl)ethan-1-one is a chemical compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol It is characterized by the presence of a fluorine atom attached to a cyclohexyl ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(4-Fluorocyclohexyl)ethan-1-one typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the ethanone group. One common method involves the reaction of cyclohexanone with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position. The reaction conditions often include the use of solvents like acetonitrile and temperatures around room temperature to slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Fluorocyclohexyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorocyclohexyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorocyclohexyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

1-(4-Fluorocyclohexyl)ethan-1-one can be compared with other similar compounds such as:

    1-(4-Chlorocyclohexyl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine, which can result in different chemical reactivity and biological activity.

    1-(4-Bromocyclohexyl)ethan-1-one: Contains a bromine atom, leading to variations in physical and chemical properties.

    1-(4-Methylcyclohexyl)ethan-1-one: The presence of a methyl group instead of a halogen can significantly alter its chemical behavior and applications.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorocyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO/c1-6(10)7-2-4-8(9)5-3-7/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCNPUFGNRKHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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